3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
Scientific Research Applications
Antiviral Activities and Structural Analysis
Isothiazole derivatives have demonstrated significant antiviral activities. A detailed study by Romani et al. (2015) focused on the structural, topological, and vibrational properties of isothiazole derivatives, revealing insights into their antiviral mechanisms. The research highlighted the influence of different substituents linked to the thiazole ring on antiviral properties, suggesting that the high polarity of certain derivatives facilitates rapid traversal through biological membranes, enhancing their antiviral efficacy (Romani, Márquez, Márquez, & Brandán, 2015).
Corrosion Inhibition
Another application involves the use of triazole derivatives, structurally related to isothiazole compounds, as corrosion inhibitors for mild steel in acidic media. Lagrenée et al. (2002) investigated the inhibition efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrating its effectiveness in preventing corrosion in both hydrochloric and sulphuric acid solutions, showcasing the potential of isothiazole derivatives in material science applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Synthetic Methodologies and Chemical Transformations
Research has also focused on the synthetic applications of isothiazole and related compounds. For instance, Zhou, Xia, and Wu (2017) developed an efficient route to synthesize diverse sulfonated benzosultams through a radical process involving the insertion of sulfur dioxide. This method highlights the versatility of isothiazole derivatives in synthesizing complex molecules with potential biological activities (Zhou, Xia, & Wu, 2017).
Anticancer Evaluation
Furthermore, Salinas-Torres et al. (2022) described the regioselective synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole, a compound related to isothiazole derivatives. This research underscores the potential medicinal chemistry applications of sulfonyl-containing triazole derivatives, particularly in the development of new anticancer agents (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).
Mechanism of Action
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. Sulfonyl chlorides, such as “3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile”, are often used in organic synthesis due to their reactivity . They can react with amines to form sulfonamides, which are known to have various biological activities, including antibacterial, diuretic, and antiretroviral effects .
Mode of Action
The mode of action of sulfonyl chlorides involves the replacement of the chloride group with another nucleophile, such as an amine . This can result in the formation of a new compound with potentially different properties .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The products of its reactions, such as sulfonamides, can interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S2/c1-7-10(5-15)12(16-19-7)20(17,18)6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNJSITUCMTRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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